N,N-Dimethyldopamine hydrochloride
Overview
Description
N,N-Dimethyldopamine hydrochloride: is an organic compound belonging to the phenethylamine family. It is structurally related to the alkaloid epinine (N-methyldopamine) and the major neurotransmitter dopamine, of which it is the N,N-dimethylated analog . This compound has been the subject of numerous pharmacological investigations due to its structural relationship to dopamine .
Preparation Methods
Several methods have been reported for the preparation of N,N-Dimethyldopamine hydrochloride:
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Early Synthesis by Buck and Co-workers
Starting Material: 3,4-dimethoxybenzaldehyde (veratraldehyde)
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Recent Method
Starting Material: 3,4-dimethoxyphenylacetic acid
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Shortest Method by Borgman et al.
Starting Material: 3,4-dimethoxyphenethylamine
Chemical Reactions Analysis
N,N-Dimethyldopamine hydrochloride undergoes various chemical reactions:
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in acidic or basic medium.
Products: Oxidation of the catechol group can lead to the formation of quinones.
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Reduction
Reagents: Hydrogen gas in the presence of palladium catalyst.
Conditions: Conducted under atmospheric or elevated pressure.
Products: Reduction of the nitro group (if present) to an amine.
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Substitution
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Conditions: Typically performed under reflux conditions.
Scientific Research Applications
N,N-Dimethyldopamine hydrochloride has several scientific research applications:
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Chemistry
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Biology
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Medicine
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Industry
Mechanism of Action
N,N-Dimethyldopamine hydrochloride exerts its effects through its structural relationship to dopamine. Dopamine is a precursor to norepinephrine in noradrenergic nerves and acts as a neurotransmitter in certain areas of the central nervous system . The compound’s mechanism of action involves binding to dopamine receptors and influencing the release of norepinephrine .
Comparison with Similar Compounds
N,N-Dimethyldopamine hydrochloride is unique due to its N,N-dimethylated structure. Similar compounds include:
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Dopamine
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N-Methyldopamine (Epinine)
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Phenethylamine
Properties
IUPAC Name |
4-[2-(dimethylamino)ethyl]benzene-1,2-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-11(2)6-5-8-3-4-9(12)10(13)7-8;/h3-4,7,12-13H,5-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLBEEYOWIBYMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC(=C(C=C1)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21581-37-3 (Parent) | |
Record name | N,N-Dimethyldopamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013075917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50926887 | |
Record name | 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50926887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13075-91-7 | |
Record name | N,N-Dimethyldopamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013075917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50926887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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